1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-23-13-6-5-11(8-17-13)15-20-14(25-21-15)10-19-16(22)18-9-12-4-3-7-24-12/h5-6,8,12H,2-4,7,9-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDNPJQVVUROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structural formula of the compound can be expressed as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring and subsequent modifications to introduce the ethoxypyridine and tetrahydrofuran moieties. Reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various pathogens.
Anticancer Activity
In addition to antimicrobial effects, the compound has been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction. A notable study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Interaction : The compound has shown potential in modulating receptor activity, which could affect cellular responses to growth factors.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress within cells, leading to apoptosis.
Data Table: Biological Activity Overview
| Biological Activity | Tested Strains/Cell Lines | Effect | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition | 4 - 32 |
| Anticancer | HeLa, MCF-7 | Cell death | 10 |
| Enzyme Inhibition | Various kinases | Inhibition | Specific IC50 values not reported |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a promising profile compared to standard antibiotics.
- Cancer Research : A research article in Cancer Letters detailed experiments where the compound was administered to xenograft models, showing significant tumor size reduction compared to controls.
- Mechanistic Insights : A recent publication explored the molecular pathways affected by this compound, highlighting its role in apoptosis via ROS generation and kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
